molecular formula C11H10N2O3 B159838 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 127236-04-8

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B159838
M. Wt: 218.21 g/mol
InChI Key: YASYXJPMUQZBNA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of various reagents and conditions, leading to the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a methoxyphenyl group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione include a molecular formula of CHNO, an average mass of 312.277 Da, and a monoisotopic mass of 312.074615 Da .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The compound's derivatives were synthesized and demonstrated good inhibitory effects against various microorganisms (Younes, Mohamed, & Albayati, 2013).

Crystallography and Structural Analysis

Synthesis of Derivatives

Catalysis and Chemical Reactions

Biological Activity and Synthesis

  • Investigation of Biological Activity and Synthesis : The derivatives of the compound were synthesized and investigated for potential biological activities, particularly in chemotherapeutic contexts (Snieckus & Guimarães, 2014).

Fused-Ring Systems and Chemical Properties

  • Exploration of Fused-Ring Systems : The compound was used in studies exploring the chemical properties and structures of fused-ring systems, offering insights into the complexity of organic chemistry (Spada, Klein, & Otter, 2009).

Future Directions

The future directions for the study of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and similar compounds could involve further exploration of their pharmacological effects, particularly their anti-inflammatory properties . Additionally, more research could be conducted to develop new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYXJPMUQZBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358530
Record name 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

127236-04-8
Record name 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cernova, I Cerna, R Pohl… - The Journal of Organic …, 2011 - ACS Publications
A new regioselective synthesis of 5- and 6-aryluracil bases based on direct C–H arylations of diverse 1,3-protected uracils has been developed. Benzyl-protected uracils were selected …
Number of citations: 64 pubs.acs.org

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